
Germanium(4+) tetraiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is an orange-red crystalline solid that hydrolyzes in water and is soluble in non-polar solvents such as carbon disulfide, chloroform, and benzene . This compound is notable for its use in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Germanium(4+) tetraiodide can be synthesized through the reaction of germanium with iodine or by reacting germanium dioxide with 57% hydriodic acid . The reactions are as follows:
- Reaction with Iodine:
Ge+2I2→GeI4
- Reaction with Hydriodic Acid:
GeO2+4HI→GeI4+2H2O
Industrial Production Methods: The industrial production of this compound typically involves the direct reaction of germanium with iodine due to the simplicity and efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: Germanium(4+) tetraiodide undergoes various chemical reactions, including:
- Substitution Reactions: It reacts with tetraalkyl tin at 250°C to form dialkyl tin diiodide and dialkyl germanium diiodide .
- Reactions with Sulfur: At high temperatures, it reacts with sulfur to produce red germanium sulfide iodide and orange germanium disulfide diiodide .
- Reactions with Diiron Nonacarbonyl: In an ionic liquid at 130°C, it reacts to form a complex compound containing germanium and iron .
Common Reagents and Conditions:
- Tetraalkyl Tin: Used in substitution reactions at 250°C.
- Sulfur: Reacts at high temperatures to form sulfide compounds.
- Diiron Nonacarbonyl: Reacts in ionic liquids at 130°C.
Major Products:
- Dialkyl Tin Diiodide and Dialkyl Germanium Diiodide: From reactions with tetraalkyl tin.
- Germanium Sulfide Iodide and Germanium Disulfide Diiodide: From reactions with sulfur.
- Germanium-Iron Complexes: From reactions with diiron nonacarbonyl.
Aplicaciones Científicas De Investigación
Germanium(4+) tetraiodide has several applications in scientific research:
- Chemistry: Used as a precursor for the synthesis of various germanium-containing compounds.
- Biology and Medicine: Investigated for potential use in pharmaceuticals and as a component in diagnostic imaging agents.
- Industry: Utilized in the production of semiconductors, photodiodes, and other electronic components due to its unique electronic properties .
Mecanismo De Acción
The mechanism by which germanium(4+) tetraiodide exerts its effects involves its ability to form stable complexes with other elements and compounds. The molecular targets and pathways involved include the formation of germanium-iodine bonds, which are crucial for its stability and reactivity in various chemical processes .
Comparación Con Compuestos Similares
- Germanium(II) Iodide (GeI₂): An orange-yellow crystalline solid that decomposes on melting .
- Germanium Tetrafluoride (GeF₄): A compound that reacts with water to form hydrofluoric acid and germanium dioxide .
Comparison: Germanium(4+) tetraiodide is unique due to its higher oxidation state (IV) compared to germanium(II) iodide. This higher oxidation state results in different reactivity and stability profiles. Additionally, this compound’s solubility in non-polar solvents and its ability to form stable complexes make it distinct from other germanium halides .
Propiedades
Fórmula molecular |
GeI4 |
|---|---|
Peso molecular |
580.25 g/mol |
Nombre IUPAC |
germanium(4+);tetraiodide |
InChI |
InChI=1S/Ge.4HI/h;4*1H/q+4;;;;/p-4 |
Clave InChI |
JWFYZNRHHGHPJD-UHFFFAOYSA-J |
SMILES canónico |
[Ge+4].[I-].[I-].[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


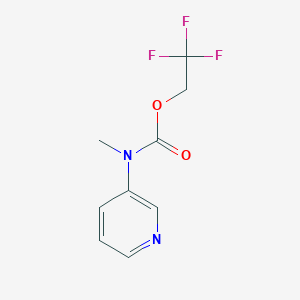
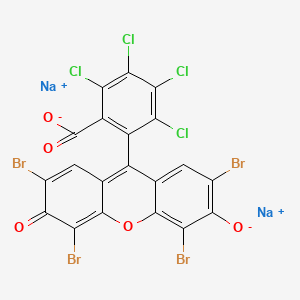
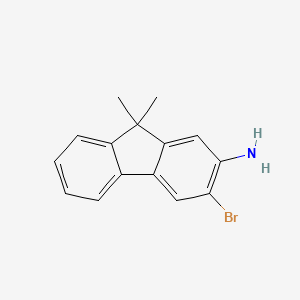
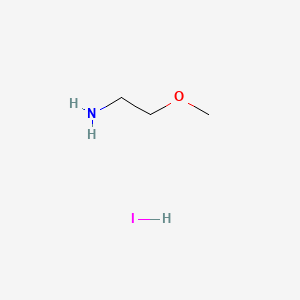
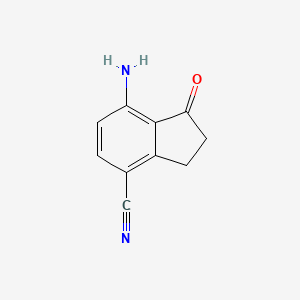
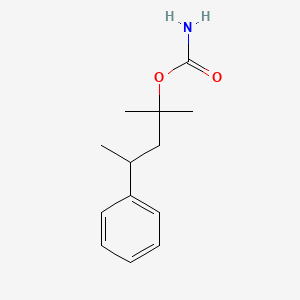
![Titanium, oxo[sulfato(2-)-kappaO,kappaO']-](/img/structure/B12510670.png)
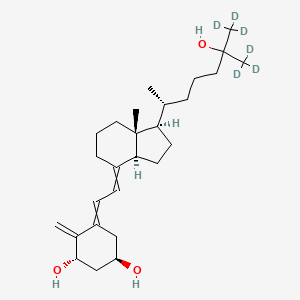
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12510677.png)
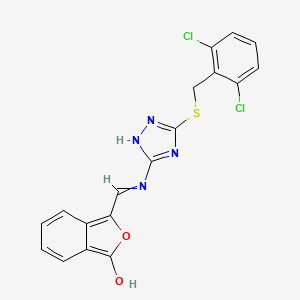
![N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12510690.png)
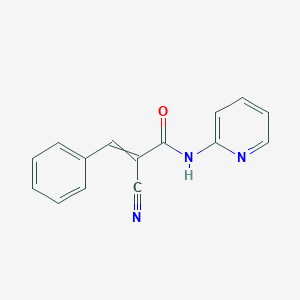
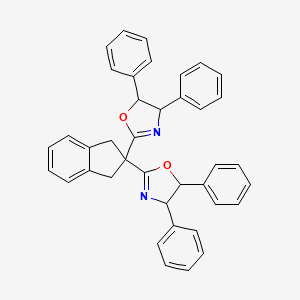
![7-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B12510719.png)
